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Compound of Interest

Compound Name: 3C-P (hydrochloride)

Cat. No.: B1162873 Get Quote

Executive Summary & Chemical Profile
3C-P is a psychedelic phenethylamine of the amphetamine class, structurally related to

Proscaline and Mescaline.[1] As a designer drug with potential forensic implications, robust

quantification is critical for toxicology and purity assessment.

This guide compares three primary analytical platforms: LC-MS/MS (Liquid Chromatography-

Tandem Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and HPLC-

UV (High-Performance Liquid Chromatography-Ultraviolet Detection).

Parameter 3C-P Hydrochloride Specification

IUPAC Name
1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-

amine hydrochloride

Molecular Formula C₁₄H₂₃NO₃[2] · HCl

Molar Mass 253.34 g/mol (Freebase) / ~289.8 g/mol (Salt)

Key Functionality
Primary amine (derivatisable), Propoxy ether tail

(lipophilic)

Methodological Landscape: Comparative Analysis
Method A: LC-MS/MS (The Bioanalytical Gold Standard)
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Best For: Trace quantification in biological matrices (plasma, urine), high-throughput screening.

Mechanism: Electrospray Ionization (ESI+) followed by Multiple Reaction Monitoring (MRM).

Pros: Extreme sensitivity (pg/mL range), minimal sample prep (dilute-and-shoot or protein

crash), no derivatization required.

Cons: Susceptible to ion suppression (matrix effects) from phospholipids; high capital cost.

Method B: GC-MS (The Forensic Workhorse)
Best For: Seized drug analysis, library matching, confirmatory identification.

Mechanism: Electron Impact (EI) ionization after gas-phase separation.

Pros: Standardized spectral libraries (SWGDRUG/NIST), robust separation of isomers.

Cons: 3C-P is a primary amine and may show peak tailing/thermal instability. Derivatization

(e.g., with PFPA or BSTFA) is strongly recommended to improve volatility and peak shape.

Method C: HPLC-UV (The QC Standard)
Best For: Purity analysis of bulk powder, pharmaceutical quality control.

Mechanism: UV absorption (typically 210–280 nm) based on the aromatic ring.

Pros: Cost-effective, robust, excellent precision for high concentrations.

Cons: High LOD/LOQ (µg/mL range), low specificity compared to MS.

Comparative Performance Metrics
Data represents typical validation ranges for amphetamine-type phenethylamines based on

ICH Q2(R1) guidelines.
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Performance Metric LC-MS/MS (ESI+)
GC-MS (PFPA
Deriv.)

HPLC-UV (DAD)

Linearity (R²) > 0.995 > 0.990 > 0.999

LOD (Limit of

Detection)
0.05 – 0.5 ng/mL 5 – 20 ng/mL 0.5 – 1.0 µg/mL

LOQ (Limit of Quant) 0.1 – 1.0 ng/mL 10 – 50 ng/mL 2.0 – 5.0 µg/mL

Precision (% RSD) < 15% (Bioanalysis) < 5% (Instrument) < 1% (System)

Sample Prep Time Low (30 min) High (90 min) Low (20 min)

Detailed Experimental Protocols
Protocol A: LC-MS/MS Validation Workflow
Objective: Quantify 3C-P in human plasma.

Chromatography:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry (MRM):

Precursor Ion:m/z 254.2 [M+H]⁺

Quantifier Ion:m/z 237.1 (Loss of NH₃).

Qualifier Ion:m/z 195.1 (Loss of propoxy chain/cleavage).

Sample Prep (Protein Precipitation):
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Add 100 µL Plasma + 300 µL cold Acetonitrile (containing Internal Standard, e.g., 3C-P-d3

or Mescaline-d9).

Vortex 30s, Centrifuge 10,000g for 5 min.

Inject Supernatant.

Protocol B: GC-MS Derivatization Workflow
Objective: Confirm identity and quantify in seized powder.

Derivatization (Pentafluoropropionic Anhydride - PFPA):

Aliquot 1 mg sample (dissolved in MeOH) into a vial; evaporate to dryness under N₂.

Add 50 µL PFPA + 50 µL Ethyl Acetate.

Incubate at 60°C for 20 minutes.

Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

Instrument Parameters:

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[3][4]

Carrier Gas: Helium @ 1.0 mL/min.

Temp Program: 70°C (1 min) → 20°C/min → 300°C (5 min).

Detection:

Monitor m/z ions specific to the PFP-derivative (Molecular ion will increase by 146 Da).

Visualization of Validation Logic
Workflow Diagram: Method Selection & Validation
The following diagram illustrates the decision matrix for selecting the appropriate method and

the subsequent validation steps required by ISO 17025 / ICH guidelines.
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Start: 3C-P Sample Type

Matrix / Concentration?

Biological / Trace
(Plasma, Urine)

< 1 µg/mL

Seized Drug / Bulk
(Powder, Liquid)

> 1 mg/mL

Method A: LC-MS/MS
(High Sensitivity)

Method B: GC-MS
(Structural ID)

Validation Parameters:
1. Matrix Effect (ME)

2. Recovery (RE)
3. LOD/LOQ

Validation Parameters:
1. Derivatization Efficiency

2. Spectral Match
3. Linearity

Final Validation Report
(ICH Q2(R1) Compliant)

Click to download full resolution via product page

Caption: Decision tree for selecting analytical methods based on sample matrix and required

sensitivity, leading to specific validation parameters.

Signal Pathway: LC-MS/MS Fragmentation Logic
Understanding the fragmentation is vital for setting up MRM transitions.
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Precursor Ion
[M+H]+ = 254.2

Collision Cell
(N2 Gas)

Product Ion 1
(Loss of NH3)
m/z = 237.1

Quantifier (High Abundance)

Product Ion 2
(Alpha Cleavage)

m/z = ~195

Qualifier (High Specificity)

Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation pathway for 3C-P, utilizing ammonia loss for primary

quantification.

Critical Validation Parameters (Scientific Integrity)
Linearity & Range
For LC-MS/MS, linearity is often limited by detector saturation at the high end.

Protocol: Prepare 6 calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

Acceptance: r² ≥ 0.99. Weighting (1/x or 1/x²) is usually required for large dynamic ranges to

ensure accuracy at the LOQ.

Matrix Effects (LC-MS/MS Specific)
Phenethylamines are eluted in regions often suppressed by phospholipids in plasma.

Experiment: Compare the peak area of 3C-P spiked into extracted blank plasma (B) vs. 3C-P

in neat solvent (A).

Calculation: Matrix Factor (MF) = B / A.

Goal: MF between 0.85 and 1.15. If suppression occurs (< 0.85), switch to Stable Isotope

Dilution (using deuterated analogs) to compensate.
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Precision & Accuracy
Intra-day: 5 replicates at Low, Medium, and High QC levels.

Inter-day: Repeat over 3 separate days.

Acceptance: Accuracy within ±15% of nominal (±20% at LOQ); Precision (CV) < 15%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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